VU 0357121 - 433967-28-3

VU 0357121

Catalog Number: EVT-286675
CAS Number: 433967-28-3
Molecular Formula: C17H17F2NO2
Molecular Weight: 305.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
VU0357121 is a positive allosteric modulator of metabotropic glutamate receptor 5 (mGluR5) that has an EC50 value of 33 nM for the rat receptor expressed in HEK293 cells in a calcium flux assay. It is selective for mGluR5 and does not modulate responses at mGluR2-4 or mGluR6-8 but does inhibit mGluR1.
VU0357121 is a positive allosteric modulator of mGlu5 receptors (EC50 = 33 nM). Mutagenesis studies indicate that VU0357121 and related analogues bind to a yet uncharacterized allosteric site on mGlu, distinct from CPPHA, yet share a functional interaction with the MPEP site.
Source and Classification

VU 0357121 was developed as part of a research initiative aimed at discovering allosteric modulators for mGlu5, which is implicated in various neurological functions and pathologies. The compound is classified as a positive allosteric modulator, meaning it enhances the receptor's response to its endogenous ligand, glutamate, without directly activating the receptor itself. This feature distinguishes it from traditional agonists and antagonists, providing a unique mechanism for modulating receptor activity .

Synthesis Analysis

The synthesis of VU 0357121 involves several steps that typically include the formation of the benzamide scaffold, which is crucial for its activity as an allosteric modulator. The synthetic route often employs standard organic chemistry techniques such as:

  1. Formation of the Benzamide Core: This may involve coupling an appropriate amine with an acid chloride or carboxylic acid derivative.
  2. Functionalization: Subsequent steps may introduce various substituents on the benzene ring to enhance binding affinity and selectivity for the mGlu5 receptor.
  3. Purification: Techniques such as recrystallization or chromatography are used to purify the final product.

Specific parameters such as reaction temperatures, solvent choices, and reaction times are critical for optimizing yield and purity, although detailed synthetic protocols are typically proprietary or found in specialized publications .

Molecular Structure Analysis

The molecular structure of VU 0357121 can be described by its core benzamide framework, which is characterized by:

  • Aromatic Rings: The presence of one or more aromatic rings contributes to hydrophobic interactions with the receptor.
  • Amide Functional Group: This group is essential for forming hydrogen bonds with specific residues in the binding site of mGlu5.
  • Substituents: Variations in substituents can significantly affect the compound's pharmacological profile.

Computational modeling and X-ray crystallography studies have provided insights into how VU 0357121 interacts with mGlu5, highlighting key interactions that stabilize its binding .

Chemical Reactions Analysis

VU 0357121 participates in various chemical reactions primarily related to its interactions with biological targets rather than traditional organic reactions. Key aspects include:

  • Binding Interactions: The compound binds to a non-MPEP (2-methyl-6-(phenylethynyl)pyridine) and non-CPPHA (N-(4-chloro-2-(4-fluoro-1,3-dioxoisoindolin-2-yl)methyl)phenyl)picolinamide site on mGlu5. This unique binding mode suggests that it may influence receptor conformation differently than other known modulators.
  • Allosteric Modulation: By binding at an allosteric site, VU 0357121 alters the receptor's activity in response to glutamate without blocking or activating it directly .
Mechanism of Action

The mechanism of action for VU 0357121 involves enhancing the efficacy of glutamate at mGlu5 receptors. Upon binding:

  1. Conformational Change: The binding induces a conformational change in the receptor that increases its responsiveness to glutamate.
  2. Signal Amplification: This results in amplified intracellular signaling pathways associated with mGlu5 activation, potentially leading to enhanced synaptic plasticity and neuroprotection.

Studies indicate that VU 0357121 may also exhibit subtype selectivity within the mGlu family, which could minimize side effects associated with broader receptor activation .

Physical and Chemical Properties Analysis

VU 0357121 exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 337 g/mol.
  • Solubility: Typically soluble in organic solvents such as dimethyl sulfoxide (DMSO), which is common for many small molecules used in biological assays.
  • Stability: The compound's stability under physiological conditions is crucial for its potential therapeutic applications.

These properties are essential when considering formulation strategies for drug development .

Applications

VU 0357121 has several promising applications in scientific research and potential therapeutic contexts:

  • Neuroscience Research: It serves as a tool compound for studying mGlu5 receptor functions and their roles in neurological disorders such as schizophrenia, anxiety, and depression.
  • Drug Development: Given its allosteric modulation properties, it could lead to new treatments that offer fewer side effects compared to traditional drugs targeting glutamate receptors directly.
  • Therapeutic Investigations: Ongoing studies are exploring its efficacy in enhancing cognitive functions and neuroprotective effects in animal models of neurodegeneration .
Synthesis and Structure-Activity Relationship (SAR) Studies of VU 0357121

Discovery and Optimization of mGlu5 PAM Scaffolds

The discovery of VU 0357121 originated from a functional high-throughput screen (HTS) targeting metabotropic glutamate receptor subtype 5 (mGlu₅) positive allosteric modulators (PAMs). Initial hits included VU0001850 (EC₅₀ = 1.3 μM, 106% Glumax) and VU0040237 (EC₅₀ = 350 nM, 84% Glumax), which shared a benzamide scaffold. Through iterative parallel synthesis, 22 analogues were designed and tested, focusing on:

  • Core modifications: Introduction of pyridine rings and sulfonamide groups to enhance hydrogen bonding.
  • Substituent effects: Alkyl/aryl groups at the N1 and C6 positions to improve potency.
  • Physicochemical optimization: Balancing lipophilicity (logP) and solubility for blood-brain barrier penetration.

This effort yielded VU 0357121 (EC₅₀ = 33 nM, 92% Glumax), which exhibited >100-fold selectivity for mGlu₅ over other mGlu subtypes and retained activity at rat receptors—a hurdle for earlier PAMs like CPPHA [6] [9].

Table 1: Optimization of mGlu₅ PAM Scaffolds

CompoundEC₅₀ (nM)% GlumaxKey Structural Features
VU00018501,300106%Unsubstituted benzamide
VU004023735084%Chloro-phenyl extension
VU 03571213392%2,4-Difluoroaniline + butoxy chain

Ether Series Modifications and MPEP-Site Interaction Crossover

The ether-linked side chain in VU 0357121 (4-butoxy group) proved critical for potency. SAR studies revealed:

  • Chain length: Butoxy (C4) provided optimal activity; shorter chains (ethoxy, C2) reduced potency by 10-fold, while longer chains (hexyloxy, C6) increased lipophilicity without efficacy gains.
  • Oxygen positioning: Moving the ether oxygen closer to the benzamide core disrupted hydrogen bonding with Ser809 in transmembrane helix 5 (TM5) [4] [9].
  • MPEP-site independence: Radioligand binding confirmed no competition with the negative allosteric modulator MPEP, indicating a distinct allosteric site. However, analogues with bulkier ether groups (e.g., benzyloxy) exhibited partial MPEP-site crossover, reducing PAM efficacy [6] [9].

Table 2: Ether Chain SAR in VU 0357121 Analogues

Ether GroupEC₅₀ (nM)Binding to MPEP SiteNotes
Ethoxy420NoReduced hydrophobic interactions
Butoxy33NoOptimal van der Waals contacts
Hexyloxy110NoIncreased logP, reduced solubility
Benzyloxy68YesSteric clash with TM3

Role of Aryl Glycine Sulfonamide Derivatives in Binding Affinity

Though VU 0357121 lacks a sulfonamide, studies of glycine sulfonamide derivatives informed its SAR:

  • Hydrogen-bond networks: Sulfonamides in related mGlu₅ PAMs (e.g., VU0365396) form bidentate bonds with Asn747 and Tyr659, stabilizing the active receptor conformation. In VU 0357121, the carbonyl of the 4-butoxybenzamide mimics this by interacting with Tyr659 [3] [6].
  • Acidic moieties: Carboxylic acids in sulfonamide-based PAMs enhance potency but limit CNS penetration. VU 0357121 replaced this with a fluorinated aryl group, improving logP (from 2.1 to 3.8) while retaining affinity [3] [8].
  • Aryl substitutions: 2,4-Difluoroaniline in VU 0357121 allowed π-stacking with Phe792 and avoided metabolic liabilities seen with electron-donating groups (e.g., methoxy) [9].

Impact of A809V and F585I Mutations on Allosteric Modulation

Mutagenesis studies identified key residues governing VU 0357121’s allosteric effects:

  • A809V (TM5): Abolished PAM activity (EC₅₀ >10,000 nM), indicating Val809 sterically blocks the modulator’s access to a hydrophobic pocket critical for positive cooperativity. This mutation did not affect MPEP binding, confirming site divergence [4] [6].
  • F585I (TM3): No change in VU 0357121 potency (EC₅₀ = 38 nM), contrasting with MPEP-site modulators like CPPHA that require Phe585 for binding. This highlights the novel allosteric site occupied by VU 0357121 [6] [9].
  • Cooperativity dynamics: Molecular modeling suggests A809V disrupts water-mediated hydrogen bonds between the butoxy chain and Ser809, destabilizing the active receptor state [4].

Table 3: Mutation Effects on VU 0357121 Activity

MutationLocationVU 0357121 EC₅₀MPEP Binding AffinityFunctional Implication
Wild-type-33 nMUnaffectedBaseline activity
A809VTM5>10,000 nMUnchangedCritical for PAM binding
F585ITM338 nMLostIrrelevant for VU 0357121

Properties

CAS Number

433967-28-3

Product Name

VU 0357121

IUPAC Name

4-butoxy-N-(2,4-difluorophenyl)benzamide

Molecular Formula

C17H17F2NO2

Molecular Weight

305.32 g/mol

InChI

InChI=1S/C17H17F2NO2/c1-2-3-10-22-14-7-4-12(5-8-14)17(21)20-16-9-6-13(18)11-15(16)19/h4-9,11H,2-3,10H2,1H3,(H,20,21)

InChI Key

AHCYOTLTLQTPSU-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Solubility

Soluble in DMSO

Synonyms

4-butoxy-N-(2,4-difluorophenyl)benzamide
VU0357121

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.